(2-Chloro-3-fluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRLIQXQMVPXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604016 | |

| Record name | (2-Chloro-3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96516-32-4 | |

| Record name | 2-Chloro-3-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96516-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-3-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Importance in Modern Synthesis

An In-depth Technical Guide to (2-Chloro-3-fluorophenyl)methanol for Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic alcohol that has emerged as a crucial building block in synthetic and medicinal chemistry. Its value extends beyond that of a simple intermediate; the specific ortho-chloro and meta-fluoro substitution pattern on the phenyl ring provides a unique combination of steric and electronic properties. This guide offers a comprehensive technical overview, moving from fundamental physicochemical properties to its strategic application in drug design, emphasizing the causal relationships that govern its synthesis and reactivity.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is the foundation for its effective use. This compound is typically a white to off-white solid at room temperature. The data presented below has been aggregated from leading chemical suppliers and databases to provide a reliable baseline for experimental design.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Chloro-3-fluorobenzyl alcohol |

| CAS Number | 90389-93-4 |

| Molecular Formula | C₇H₆ClFO |

| Molecular Weight | 160.58 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 49-51 °C |

| Boiling Point | ~235.7 °C at 760 mmHg (Predicted) |

| Density | ~1.375 g/cm³ (Predicted) |

| Solubility | Soluble in methanol, ethanol, acetone, DCM |

| pKa | 13.36 ± 0.10 (Predicted) |

Synthesis: The Reduction Pathway

The most prevalent and scalable synthesis of this compound is achieved through the selective reduction of its corresponding aldehyde, 2-chloro-3-fluorobenzaldehyde. This transformation is a cornerstone of functional group interconversion.

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (2-Chloro-3-fluorophenyl)methanol (CAS 96516-32-4)

Introduction

This compound, registered under CAS number 96516-32-4, is a halogenated aromatic alcohol. Its chemical structure, featuring a benzyl alcohol core substituted with both chlorine and fluorine atoms, makes it a valuable and versatile building block in modern organic synthesis. The strategic placement of these halogens significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, rendering it a key intermediate in the development of complex molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, applications in drug discovery, and essential safety protocols, designed to support professionals in leveraging this compound's full potential.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its application in synthetic chemistry. The presence of both chloro and fluoro groups on the phenyl ring creates a unique electronic and steric environment that can be exploited in molecular design.

| Property | Value | Source |

| CAS Number | 96516-32-4 | [1][2][3] |

| Molecular Formula | C₇H₆ClFO | [1][2] |

| Molecular Weight | 160.58 g/mol | [1] |

| MDL Number | MFCD11042776 | [1] |

| Purity (Typical) | ≥95% | [1] |

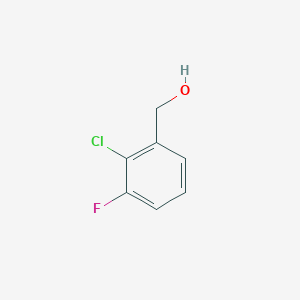

Structural Diagram: The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the selective reduction of its corresponding aldehyde, 2-Chloro-3-fluorobenzaldehyde. This transformation is a cornerstone of functional group interconversion in organic chemistry.

Synthetic Pathway: Reduction of 2-Chloro-3-fluorobenzaldehyde

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

This protocol describes a standard procedure for the reduction of an aromatic aldehyde using sodium borohydride (NaBH₄).

-

Reaction Setup: To a stirred solution of 2-Chloro-3-fluorobenzaldehyde (1.0 eq) in methanol (MeOH, ~0.2 M) in a round-bottom flask cooled to 0 °C in an ice bath, add sodium borohydride (0.5-1.0 eq) portion-wise over 15-20 minutes.

-

Causality: Methanol is an excellent solvent for both the aldehyde and NaBH₄. The reaction is performed at 0 °C to control the exothermic reaction rate and prevent potential side reactions. NaBH₄ is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic ring or the halogen substituents.[4]

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Workup and Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water or dilute acid (e.g., 1M HCl) at 0 °C until gas evolution ceases.

-

Causality: Quenching is a critical safety step to neutralize the reactive hydride reagent. The addition of water hydrolyzes unreacted NaBH₄ to boric acid and hydrogen gas.

-

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) (3 x volumes).

-

Causality: The product is organic-soluble, while the inorganic borate salts are water-soluble. Liquid-liquid extraction separates the product into the organic phase.

-

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Causality: The brine wash removes residual water from the organic layer. Anhydrous Na₂SO₄ is a drying agent that removes trace amounts of water to prevent interference in subsequent steps or analysis.

-

-

Final Purification: The crude this compound can be further purified by flash column chromatography on silica gel if necessary.

Spectral Data and Characterization

Structural confirmation and purity assessment are paramount. The following table outlines the expected spectral characteristics for this compound based on established principles of spectroscopy.[5][6][7][8]

| Technique | Expected Observations |

| ¹H NMR | ~7.1-7.4 ppm (m, 3H, Ar-H): Aromatic protons will appear as complex multiplets due to C-H and C-F coupling. ~4.7 ppm (s, 2H, -CH₂OH): The benzylic protons will likely appear as a singlet. ~2.0-3.0 ppm (br s, 1H, -OH): The hydroxyl proton is a broad singlet; its chemical shift is concentration and solvent dependent. |

| ¹³C NMR | ~158-162 ppm (d, J ≈ 245 Hz, C-F): Carbon directly attached to fluorine. ~130-135 ppm (d, J ≈ 5-10 Hz, C-Cl): Carbon directly attached to chlorine. ~115-145 ppm: Other aromatic carbons. ~60-65 ppm (-CH₂OH): Benzylic alcohol carbon. |

| IR (cm⁻¹) | ~3200-3500 (broad): O-H stretch. ~2850-3000: C-H stretch. ~1450-1600: Aromatic C=C stretch. ~1200-1300: C-F stretch. ~1000-1100: C-O stretch. ~700-800: C-Cl stretch. |

| Mass Spec (MS) | M⁺ at m/z ≈ 160/162: Molecular ion peak showing the characteristic 3:1 isotopic pattern for one chlorine atom. Key Fragments: Loss of H₂O (M-18), loss of CH₂OH (M-31). |

Note: Actual chemical shifts can vary based on the deuterated solvent used and sample concentration. The values provided are estimates.

Applications in Drug Discovery

Halogenated building blocks are indispensable in medicinal chemistry for optimizing the pharmacological profile of lead compounds. This compound is particularly useful due to the combined effects of its chloro and fluoro substituents and its versatile alcohol functionality.[9][10]

-

Modulation of Physicochemical Properties: The chloro and fluoro groups increase lipophilicity, which can enhance membrane permeability. Fluorine, in particular, can block sites of metabolism, improving the metabolic stability and half-life of a drug candidate.[11][12]

-

Bioisosteric Replacement: The substituted phenyl ring can serve as a bioisostere for other aromatic systems, helping to fine-tune binding interactions with biological targets.

-

Synthetic Handle: The primary alcohol group is a versatile functional handle for further synthetic transformations, allowing for the construction of more complex molecular architectures.

Workflow: Role as a Synthetic Intermediate

Caption: Versatility of this compound as a synthetic intermediate.

This versatility is exemplified in the synthesis of advanced drug candidates, such as potent spirooxindole-based MDM2 inhibitors, where the 3-chloro-2-fluorophenyl moiety is a key component for achieving high binding affinity.[13]

Safety, Handling, and Storage

Adherence to safety protocols is essential when handling any chemical reagent. The following guidelines are synthesized from standard Safety Data Sheets (SDS) for halogenated aromatic compounds.[14][15][16][17]

-

Hazard Identification:

-

Precautions for Safe Handling:

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[14][16]

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[14][15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][17]

-

-

Storage Conditions:

References

- Angene International Limited. This compound|CAS 96516-32-4. [Link]

- Jingming Chemical. This compound. [Link]

- Google Patents. CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

- AOBChem. (2-Chloro-4-fluorophenyl)methanol. [Link]

- Journal of Biomedical Research & Environmental Sciences.

- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

- Google Patents. CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.

- ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [Link]

- Chemos GmbH & Co.KG. Safety Data Sheet: Sodium carboxymethyl cellulose, 98%, 1200 cps. [Link]

- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

- YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

- YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. [Link]

- Google Patents. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

- RIVERLAND TRADING. Sodium Carboxymethyl Cellulose Supplier | 9004-32-4. [Link]

- Green Chemistry (RSC Publishing).

Sources

- 1. 96516-32-4 | MFCD11042776 | (2-Chloro-3-fluoro-phenyl)-methanol | acints [acints.com]

- 2. This compound|CAS 96516-32-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. This compound-景明化工股份有限公司 [echochemical.com]

- 4. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. epfl.ch [epfl.ch]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. jelsciences.com [jelsciences.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. biosynth.com [biosynth.com]

- 16. echemi.com [echemi.com]

- 17. aksci.com [aksci.com]

(2-Chloro-3-fluorophenyl)methanol molecular structure and weight

An In-Depth Technical Guide to (2-Chloro-3-fluorophenyl)methanol: A Key Building Block for Pharmaceutical Innovation

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic alcohol of significant interest to researchers, scientists, and professionals in drug development. Its unique substitution pattern offers a valuable scaffold for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of new chemical entities.

Core Identity and Physicochemical Properties

This compound, with the CAS Number 96516-32-4, is a substituted benzyl alcohol. The strategic placement of a chlorine atom at the 2-position and a fluorine atom at the 3-position of the phenyl ring creates a distinct electronic and steric profile, making it a versatile intermediate in organic synthesis.

Molecular Structure

The structure consists of a hydroxymethyl group (-CH₂OH) attached to a benzene ring that is substituted with chlorine and fluorine at the C2 and C3 positions, respectively.

Physicochemical Data Summary

Quantitative data for this compound is summarized below. It should be noted that while core properties have been calculated and predicted, experimental values for physical constants like melting and boiling points are not widely reported in publicly available literature.

| Property | Value | Source |

| CAS Number | 96516-32-4 | [1] |

| Molecular Formula | C₇H₆ClFO | [2][3] |

| Molecular Weight | 160.57 g/mol | [2] |

| Monoisotopic Mass | 160.00912 Da | [3] |

| Predicted XlogP | 1.8 | [3] |

| Appearance | Solid (predicted) | - |

| Purity | ≥95% (as commercially available) | [2] |

Synthesis Protocol: A Field-Proven Methodology

The most direct and reliable synthesis of this compound involves the reduction of its corresponding benzoic acid derivative. This method is efficient and scalable, making it suitable for laboratory and potential pilot-plant production. The causality behind this choice lies in the high chemoselectivity of borane reagents, which readily reduce carboxylic acids to primary alcohols without affecting the aryl halides.

Experimental Workflow: Reduction of 2-Chloro-3-fluorobenzoic Acid

Step-by-Step Protocol

This protocol is adapted from established literature procedures for the reduction of substituted benzoic acids.[4]

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (3.5 eq) dropwise via a syringe or an addition funnel. The choice of borane-THF is critical as it is a safer and more manageable reagent compared to diborane gas.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then stir overnight under reflux conditions. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of 1N aqueous hydrochloric acid (HCl). This step must be performed with caution in a well-ventilated fume hood as hydrogen gas is evolved.

-

Extraction: Add ethyl acetate to the mixture to extract the organic product. Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification, if necessary, can be achieved by column chromatography on silica gel.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's structure and purity. While experimental spectra for this specific compound are not widely published, the following section details the expected analytical signatures based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂OH) should appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.8 ppm. The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift being concentration and solvent-dependent. The three aromatic protons will appear in the range of 7.0-7.5 ppm as complex multiplets due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR will show seven distinct signals. The benzylic carbon (-CH₂OH) is expected around 60-65 ppm. The six aromatic carbons will appear between 115-145 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F) of approximately 240-250 Hz, appearing as a doublet. Other aromatic carbons will exhibit smaller two-, three-, or four-bond C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations of the aromatic ring and the CH₂ group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Characteristic C-Cl and C-F stretching bands are expected in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Utility in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a strategic building block in drug design. The introduction of halogen atoms onto a phenyl ring is a well-established strategy to enhance the pharmacological profile of a drug candidate.

-

Metabolic Stability: The C-F and C-Cl bonds are significantly stronger than C-H bonds. Introducing these halogens, particularly at positions susceptible to metabolic attack, can block cytochrome P450-mediated oxidation. This often leads to a longer half-life and improved oral bioavailability of the parent drug molecule.

-

Modulation of Physicochemical Properties: Fluorine, being highly electronegative, can lower the pKa of nearby acidic or basic functional groups, which can alter a molecule's ionization state at physiological pH and thereby affect its solubility, permeability, and receptor binding interactions.

-

Enhanced Binding Affinity: The chloro and fluoro substituents can participate in specific non-covalent interactions within a protein's binding pocket, such as halogen bonding or dipole-dipole interactions, which can significantly increase the binding affinity and potency of a drug.

-

Lipophilicity and Permeability: Halogenation generally increases the lipophilicity of a molecule. This can be strategically employed to improve its ability to cross cell membranes and the blood-brain barrier, which is crucial for drugs targeting the central nervous system.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a risk assessment must be conducted based on analogous substituted benzyl alcohols.

-

Hazard Classification (Anticipated):

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

This guide is intended for use by trained professionals and should be supplemented with a thorough institutional safety review before any experimental work is undertaken.

References

- PubChem. Compound Summary for CID 20242675, this compound. National Center for Biotechnology Information.

- Biofount. 2-氯-3-氟苄醇.

- PubChemLite. This compound (C7H6ClFO).

- Jingming Chemical. This compound.

- Angene International Limited. This compound.

- PubChem. Compound Summary for CID 62501116, (2-Fluorophenyl)(3-fluorophenyl)methanol. National Center for Biotechnology Information.

Sources

- 1. This compound-景明化工股份有限公司 [echochemical.com]

- 2. 96516-32-4 | MFCD11042776 | (2-Chloro-3-fluoro-phenyl)-methanol | acints [acints.com]

- 3. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]

- 4. 2-CHLORO-3-FLUOROBENZALDEHYDE | 96516-31-3 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (2-Chloro-3-fluorophenyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-3-fluorophenyl)methanol, a halogenated benzyl alcohol derivative, is a versatile building block in organic synthesis with significant potential in the field of medicinal chemistry. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, imparts distinct physicochemical properties that are attractive for the design of novel therapeutic agents. The presence of these halogens can influence molecular conformation, lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆ClFO | PubChem[1] |

| Molecular Weight | 160.57 g/mol | PubChem (predicted)[1] |

| CAS Number | 96516-32-4 | Inferred from related compounds |

| Appearance | Likely a solid or liquid at room temperature | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | General chemical principles |

| Predicted XlogP | 1.8 | PubChem[1] |

The predicted XlogP value of 1.8 suggests a moderate level of lipophilicity, a crucial parameter in determining a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of the corresponding aldehyde, 2-chloro-3-fluorobenzaldehyde. This transformation can be efficiently achieved using a variety of reducing agents, with sodium borohydride being a common and practical choice due to its selectivity and mild reaction conditions.

Experimental Protocol: Reduction of 2-Chloro-3-fluorobenzaldehyde

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Chloro-3-fluorobenzaldehyde

-

Methanol (ACS grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-fluorobenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (0.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

-

Work-up: Once the starting material is consumed, cautiously quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the effervescence ceases and the pH is neutral.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure alcohol.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While experimental spectra for this specific molecule are not widely published, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The aromatic region will display a complex multiplet pattern due to the coupling between the protons and the fluorine atom. The benzylic protons (CH₂OH) will likely appear as a doublet, coupled to the hydroxyl proton, which itself will appear as a triplet. The exact chemical shifts will be influenced by the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the hydroxyl group is expected to resonate in the range of 60-70 ppm. The aromatic carbons will appear in the region of 110-140 ppm, with their chemical shifts and coupling constants (J-C-F) being influenced by the chloro and fluoro substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic and methylene groups will be observed around 3100-2850 cm⁻¹. The C-O stretching vibration will likely appear in the 1000-1260 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

Caption: Analytical workflow for the characterization of this compound.

Applications in Drug Discovery

Substituted benzyl alcohols are prevalent structural motifs in a wide range of biologically active molecules and approved drugs. The incorporation of chlorine and fluorine atoms in this compound offers medicinal chemists a valuable tool for modulating the pharmacological properties of lead compounds.

-

Lipophilicity and Permeability: The halogen substituents can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Binding Interactions: The electronegative fluorine and chlorine atoms can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and halogen bonding, potentially leading to improved binding affinity and selectivity.

Derivatives of this compound can be synthesized to explore their potential as inhibitors of various enzymes or as ligands for receptors implicated in a range of diseases. The benzyl alcohol moiety itself can be a key pharmacophoric feature or can serve as a handle for further chemical modification to build more complex molecular architectures.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of halogen substituents provides a means to fine-tune the physicochemical and pharmacological properties of new chemical entities. The synthetic accessibility and potential for diverse chemical transformations make it an attractive starting material for the development of novel therapeutics. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, which should serve as a valuable resource for researchers in the pharmaceutical sciences.

References

[1] PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of (2-Chloro-3-fluorophenyl)methanol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

(2-Chloro-3-fluorophenyl)methanol is a substituted benzyl alcohol derivative. Its structure incorporates a phenyl ring functionalized with both a chlorine and a fluorine atom, along with a hydroxymethyl group. This combination of functionalities suggests its potential utility as a building block in medicinal chemistry and organic synthesis, likely in the development of novel therapeutic agents and other complex organic molecules. The presence of halogen atoms and a benzyl alcohol moiety necessitates a cautious approach to its handling, as these features can impart specific toxicological and reactive properties.

Hazard Identification: A Composite Risk Profile

Given the absence of a specific SDS, a composite hazard profile must be inferred from related structures. The primary hazards are anticipated to arise from the individual components of the molecule.

GHS Classification (Anticipated):

Based on analogs like (2-CHLORO-PHENYL)-PHENYL-METHANOL, the following classifications are probable[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

-

Skin Irritation (Category 2): Causes skin irritation[1].

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1].

Pictograms (Anticipated):

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed[1].

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Precautionary Statements (Anticipated):

-

Prevention: P261, P264, P270, P271, P280[1].

-

Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P362+P364[1].

-

Storage: P403+P233, P405[1].

-

Disposal: P501[1].

Physical and Chemical Properties: An Estimation

Quantitative data for this compound is scarce. The table below provides an estimation based on related compounds and general chemical principles.

| Property | Estimated Value/Information | Source/Basis |

| Molecular Formula | C₇H₆ClFO | |

| Molecular Weight | 160.58 g/mol | |

| Appearance | Likely a solid or liquid at room temperature | Analogy to similar small organic molecules |

| Solubility | Expected to be soluble in organic solvents | General properties of benzyl alcohols |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| pKa | Not available |

Safe Handling and Storage: A Proactive Approach

A multi-layered approach to safety is mandatory when handling a compound with an incomplete toxicological profile[2].

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure[2].

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors[3].

Personal Protective Equipment (PPE)

The following PPE is mandatory for all laboratory operations involving this compound[2][4]:

-

Eye Protection: Chemical splash goggles and a face shield are required[1].

-

Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended[2].

-

Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned[2][4].

-

Respiratory Protection: For operations with a high potential for aerosol generation, an N95 respirator or higher should be used[2].

Handling Procedures

-

Weighing: Weigh the solid compound in a fume hood, preferably on disposable weighing paper or in a tared container to minimize contamination[2].

-

Solution Preparation: Add solvent to the solid in a controlled manner to avoid splashing. Cap the container securely before removing it from the fume hood[2].

-

Reactions: Set up reaction apparatus within the fume hood. Use appropriate transfer techniques, such as cannula transfer for air-sensitive reactions, to minimize exposure[2].

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances[5].

-

Avoid sources of ignition[5].

Emergency Procedures: Preparedness is Key

First Aid Measures

-

If Swallowed: Rinse mouth. Get medical help[1]. Do NOT induce vomiting[5].

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse[1].

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell[1].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[6].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam[5].

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion[5].

Accidental Release Measures

-

Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition[5].

-

Environmental Precautions: Do not let the product enter drains, other waterways, or soil[5].

-

Containment and Cleaning Up: Absorb the spill with inert material and place it into a suitable disposal container. Consult local regulations for disposal[5].

Risk Assessment and Exposure Control: A Systematic Workflow

A thorough risk assessment should precede any work with this compound[2]. The following diagram illustrates a logical workflow for this process.

Sources

solubility of (2-Chloro-3-fluorophenyl)methanol in organic solvents

An In-Depth Technical Guide to the Solubility of (2-Chloro-3-fluorophenyl)methanol in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in organic solvents is a critical parameter in drug development, chemical synthesis, and formulation science. Poor solubility can impede reliable results in biological assays and create significant challenges in purification, crystallization, and the development of effective delivery systems.[1] This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of this compound, a halogenated aromatic alcohol of interest in medicinal chemistry and materials science. We present a theoretical framework for understanding solubility, a detailed, field-proven experimental protocol for its determination using the gold-standard shake-flask method, and guidance on data analysis and interpretation.[2] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible solubility profile for this and similar compounds.

Introduction

Chemical Profile of this compound

This compound is a substituted benzyl alcohol derivative with the molecular formula C₇H₆ClFO.[3] Its structure, featuring a phenyl ring substituted with a chloro group, a fluoro group, and a hydroxymethyl group, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity.

-

Molecular Formula: C₇H₆ClFO[3]

-

Molecular Weight: 160.57 g/mol (approx.)[3]

-

Structure:

-

Key Physicochemical Features:

-

Hydrogen Bond Donor: The primary alcohol group (-CH₂OH) can act as a hydrogen bond donor.

-

Hydrogen Bond Acceptor: The oxygen of the alcohol, the fluorine atom, and to a lesser extent, the chlorine atom can act as hydrogen bond acceptors.

-

Polarity: The molecule possesses a significant dipole moment due to the electronegative halogen and oxygen atoms. The predicted XlogP value of 1.8 suggests moderate lipophilicity.[3]

-

These features are central to determining its interaction with and solubility in various organic solvents.

Significance in Pharmaceutical and Chemical Research

Substituted phenyl methanols are valuable building blocks in organic synthesis. The specific halogenation pattern of this compound makes it a potentially useful intermediate for creating more complex molecules, including APIs. Understanding its solubility is paramount for:

-

Reaction Solvent Selection: Ensuring that the compound remains in solution for homogeneous reaction kinetics.

-

Crystallization and Purification: Developing effective protocols for isolation and purification requires knowledge of solvents in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

-

Pre-formulation Studies: For drug development, solubility in various excipients and solvent systems is a foundational piece of data for formulation design.[4]

-

High-Throughput Screening (HTS): Kinetic solubility measurements are essential in early-stage drug discovery to ensure compound viability in assays.[1][5]

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces and the thermodynamics of the system.

"Like Dissolves Like"

This adage is the cornerstone of solubility prediction. It posits that substances with similar polarities are more likely to be soluble in one another.[6]

-

Polar Solutes , like this compound, tend to dissolve in polar solvents (e.g., alcohols, acetone). The polar functional groups of the solute can interact favorably with the polar groups of the solvent.

-

Non-polar Solutes dissolve in non-polar solvents (e.g., hexane, toluene).

Solvents are broadly classified based on their polarity and hydrogen-bonding ability:

-

Polar Protic Solvents: Capable of donating hydrogen bonds (e.g., methanol, ethanol). These are expected to be effective solvents for our target compound due to the presence of the hydroxyl group.[7]

-

Polar Aprotic Solvents: Possess a significant dipole moment but do not donate hydrogen bonds (e.g., acetone, dimethyl sulfoxide - DMSO).[7]

-

Non-polar Solvents: Have low dielectric constants and minimal dipole moments (e.g., hexane, cyclohexane).[7]

Intermolecular Forces

The dissolution process involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The solubility of this compound is influenced by:

-

Hydrogen Bonding: The dominant interaction for this molecule in protic solvents. The hydroxyl group is key.

-

Dipole-Dipole Interactions: Arising from the polar C-Cl, C-F, and C-O bonds.

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces are weaker and arise from temporary fluctuations in electron density. They are the primary forces of attraction in non-polar systems.

A favorable dissolution process occurs when the energy released from forming solute-solvent bonds is comparable to or greater than the energy required to break the solute-solute and solvent-solvent bonds.

Experimental Determination of Solubility

To obtain reliable and reproducible data, a standardized protocol is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[2][4] It involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Materials and Reagents

-

Solute: this compound, purity >98%

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane). A list of common solvents ordered by polarity is a useful reference.[8][9]

-

Equipment:

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.[10]

-

Volumetric flasks and pipettes

-

Equilibrium Solubility Measurement Protocol

This protocol is designed as a self-validating system, incorporating steps for accurate quantification and verification of equilibrium.

Step 1: Preparation of Stock Solution for HPLC Calibration

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

-

From this stock, prepare a series of calibration standards by serial dilution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

Step 2: Sample Preparation

-

Add an excess of this compound (e.g., 5-10 mg) to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[4]

-

Add a known volume of the test solvent (e.g., 2 mL) to the vial.

-

Prepare each solvent in triplicate to ensure reproducibility.

Step 3: Equilibration

-

Secure the vials on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for 24 hours. A 24-hour period is typically sufficient to ensure equilibrium is reached for most compounds.[5]

-

Causality Check: A preliminary experiment can be run to confirm the time to equilibrium by taking measurements at various time points (e.g., 4, 8, 24, and 48 hours). Equilibrium is reached when the concentration of the solute in solution no longer increases.

Step 4: Phase Separation

-

After equilibration, allow the vials to stand for a short period to let the excess solid settle.

-

Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Rationale: This step is crucial to ensure that no solid particles are transferred during sampling, which would artificially inflate the measured concentration.

Step 5: Sample Collection and Dilution

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. Self-Validation: The filter must be compatible with the solvent and should not adsorb the solute. A quick test for adsorption is recommended.

-

Precisely dilute the filtered sample with a suitable mobile phase (e.g., 1:10 or 1:100) to bring the concentration within the range of the HPLC calibration curve.

Step 6: Analytical Quantification (HPLC)

-

Analyze the calibration standards and the diluted samples by HPLC. This compound is an aromatic compound, making it well-suited for UV detection.[11][12]

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by scanning the UV spectrum of the compound (typically around 210-270 nm for substituted benzenes).

-

Injection Volume: 10 µL.

-

Step 7: Data Calculation

-

Generate a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards.

-

Use the linear regression equation from the calibration curve (y = mx + c) to determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor. Report the final solubility in mg/mL or mol/L.

Visualization of Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Solubility Profile of this compound: Data and Analysis

As specific solubility data for this compound is not widely published, this section provides a template for presenting and interpreting experimentally derived data.

Solubility Data in Common Organic Solvents

The results from the protocol described in Section 3.0 should be compiled into a clear, comparative table.

| Solvent | Solvent Class | Dielectric Constant (ε) | Experimentally Determined Solubility (mg/mL) at 25°C |

| Hexane | Non-polar | 1.89 | |

| Toluene | Non-polar (Aromatic) | 2.38 | |

| Diethyl Ether | Polar Aprotic | 4.34 | |

| Ethyl Acetate | Polar Aprotic | 6.02 | |

| Acetone | Polar Aprotic | 21.0 | |

| Ethanol | Polar Protic | 24.6 | |

| Methanol | Polar Protic | 32.7 | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 |

Note: Dielectric constant values are approximate and sourced from standard chemical literature.[14]

Interpretation of Results

The experimental data should be analyzed in the context of the theoretical principles discussed.

-

Expected Trend: Solubility is expected to be lowest in non-polar solvents like hexane and highest in polar solvents, particularly polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the solute's hydroxyl group.

-

Polar Aprotic vs. Protic: Compare the solubility in acetone (aprotic) with ethanol (protic), which have similar dielectric constants. Higher solubility in ethanol would underscore the critical role of hydrogen bonding for this specific solute.

-

Impact of Halogenation: The chloro and fluoro groups increase the molecule's polarity but also its size. While they contribute to dipole-dipole interactions, they can also disrupt the crystal lattice of the solid, potentially lowering the energy required for dissolution compared to an unsubstituted analog.

The relationship between solute and solvent can be visualized as follows:

Caption: Solute-Solvent Interaction Strength.

Practical Applications and Considerations

-

Reaction Chemistry: For a reaction involving this alcohol, a solvent with high solubility, such as methanol or acetone, would be a primary choice to ensure a homogeneous system.

-

Crystallization: To effectively crystallize this compound, a binary solvent system might be ideal. For example, dissolving the compound in a good solvent (like acetone) at an elevated temperature and then slowly adding a poor solvent (an anti-solvent, like hexane) can induce crystallization and lead to high-purity material.

-

Safety: Always consult the Safety Data Sheet (SDS) for each solvent before use.[15][16][17] Halogenated organic compounds should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[18]

Conclusion

This guide has detailed the theoretical underpinnings and practical methodologies for determining the . By following the robust shake-flask protocol and employing careful analytical quantification, researchers can generate high-quality, reproducible solubility data. This data is not merely a physical constant but a critical piece of information that informs rational decision-making in chemical synthesis, process development, and pharmaceutical formulation, ultimately enabling more efficient and successful scientific outcomes.

References

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- University of Wisconsin-Madison. Polarity of Solvents. [Link]

- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

- National Center for Biotechnology Information. (2017).

- Journal of Pharmaceutical and Biomedical Analysis. (2014).

- uHPLCs. (2022). Comparison of the polarity of organic solvents. [Link]

- California State University, Bakersfield.

- Royal Society of Chemistry. (2021).

- PubMed. (2007).

- University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

- Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. [Link]

- Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- The Periodic Table. Examples of High Polarity Solvents. [Link]

- PubChem. Chloro(fluoro)methanol. [Link]

- PubChem. (2-Fluorophenyl)(3-fluorophenyl)methanol. [Link]

- PubChemLite. This compound. [Link]

- Methanol Safety D

- Univar Solutions.

- Matrix Fine Chemicals. (3-FLUOROPHENYL)METHANOL. [Link]

- Physical Chemistry Research. (2023).

- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

- SciELO Colombia. (2014). Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. tandfonline.com [tandfonline.com]

- 3. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

- 11. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]

- 12. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. methanex.com [methanex.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. leap.epa.ie [leap.epa.ie]

- 18. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Stability and Storage of (2-Chloro-3-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding (2-Chloro-3-fluorophenyl)methanol

This compound is a substituted benzyl alcohol derivative with the molecular formula C₇H₆ClFO[1]. Its structure, featuring a phenyl ring substituted with chlorine and fluorine atoms and a hydroxymethyl group, makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The precise arrangement of these functional groups imparts specific reactivity and physicochemical properties that are critical for its application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

However, the same structural features that make this compound useful also render it susceptible to various degradation pathways. A thorough understanding of its stability profile is not merely an academic exercise; it is a prerequisite for ensuring the integrity, purity, and reproducibility of experimental results, as well as for developing robust manufacturing processes and ensuring the long-term viability of stored materials. This guide provides an in-depth analysis of the factors governing the stability of this compound, recommended storage conditions, and a framework for its stability assessment.

Chemical Profile and Inherent Stability Considerations

The stability of this compound is intrinsically linked to its molecular structure. Three key features dictate its reactivity:

-

The Benzylic Alcohol Group (-CH₂OH): The primary alcohol group is the most reactive site on the molecule. It is susceptible to oxidation, which is a primary degradation pathway for benzyl alcohols. This reaction can proceed in two stages: first to the corresponding aldehyde (2-chloro-3-fluorobenzaldehyde) and then further to the carboxylic acid (2-chloro-3-fluorobenzoic acid)[2][3][4]. This process can be catalyzed by heat, light, atmospheric oxygen, or trace metal impurities.

-

The Phenyl Ring: The aromatic ring itself is generally stable but can participate in reactions, particularly under photochemical stress.

-

Halogen Substituents (Cl and F): The chlorine and fluorine atoms are electron-withdrawing groups that influence the electron density of the aromatic ring and the reactivity of the alcohol. While the carbon-halogen bonds are strong, halogenated aromatic compounds can be susceptible to degradation, particularly photolytic cleavage, under certain conditions[5][6][7]. The presence of these halogens makes the compound more stable against certain biological degradation pathways[8].

Key Factors Influencing Stability and Degradation Pathways

Several environmental factors can compromise the integrity of this compound. Understanding these factors is crucial for establishing appropriate storage and handling protocols.

Oxidation

Oxidative degradation is the most significant concern for this compound. The benzylic alcohol can be readily oxidized by atmospheric oxygen. This auto-oxidation process is often a slow, radical-mediated reaction that can be accelerated by exposure to heat, light (UV radiation), and the presence of metal ions which can act as catalysts[9][10]. The primary degradation products are 2-chloro-3-fluorobenzaldehyde and the subsequent over-oxidation product, 2-chloro-3-fluorobenzoic acid[11][12].

Photostability

Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation. For halogenated aromatic compounds, this can sometimes lead to dehalogenation or the formation of radical species that trigger further decomposition[13][14]. To mitigate this, the compound should always be stored in light-protecting containers[15].

Thermal Stress

Elevated temperatures accelerate the rates of all chemical reactions, including oxidation and other potential degradation pathways[16]. While this compound is a solid at room temperature, prolonged exposure to heat can lead to a gradual loss of purity. Therefore, temperature control is a critical aspect of its storage.

Humidity and pH

Although not a primary degradation route for benzyl alcohols, prolonged exposure to high humidity can be detrimental, potentially introducing moisture that could facilitate hydrolytic reactions or act as a medium for other reactants. The compound's stability can also be influenced by pH, with strongly acidic or basic conditions potentially catalyzing degradation reactions.

A diagram illustrating the primary degradation pathways is presented below.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following conditions are recommended to maximize the shelf-life and maintain the purity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Minimizes the rate of thermal degradation and oxidation. Avoids heat-related hazards. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the benzylic alcohol group by displacing atmospheric oxygen. |

| Light | Store in amber glass or other opaque, tightly sealed containers.[15] | Protects the compound from photolytic degradation initiated by UV and visible light. |

| Humidity | Store in a dry environment. Use containers with tight-fitting lids.[17] | Prevents moisture absorption, which could facilitate side reactions. |

| Container | Use chemically inert glass containers.[15] | Avoids potential reactions with or leaching from plastic containers. |

Handling: Safe handling practices are paramount. Always handle this compound in a well-ventilated area or a chemical fume hood[18]. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat[19]. Avoid creating dust. In case of a spill, contain the material with an inert absorbent and dispose of it according to local regulations[20].

Framework for a Comprehensive Stability Study

To rigorously define the stability profile and re-test date for this compound, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions to identify potential degradants and validate that analytical methods can detect them. Such studies are a cornerstone of pharmaceutical development and are guided by organizations like the International Council for Harmonisation (ICH)[21][22][23].

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation (stress testing) workflow.

Objective: To identify the likely degradation products of this compound under various stress conditions and to ensure the developed analytical method is stability-indicating.

Methodology:

-

Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL)[16].

-

Apply Stress Conditions: Aliquot the stock solution into separate, appropriate vessels for each stress condition. An unstressed sample stored under ideal conditions (e.g., 2-8°C in the dark) serves as the control.

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat a solution at 60°C for 48 hours[16].

-

Photolytic Degradation: Expose a solution to a calibrated light source providing UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter[16]. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Neutralization and Dilution: After the specified stress period, cool the samples to room temperature. Neutralize the acid and base-stressed samples. Dilute all samples, including the control, to a suitable concentration for analysis.

-

Analysis: Analyze all samples using a validated, stability-indicating HPLC-UV method. A mass spectrometer (LC-MS) can be used for the identification of unknown degradation products. The goal is to achieve 5-20% degradation of the parent compound[22][24].

Visualization of the Stability Study Workflow

Caption: Workflow for a forced degradation stability study.

Conclusion

The chemical integrity of this compound is contingent upon strict adherence to appropriate storage and handling protocols. The primary degradation pathway is the oxidation of the benzylic alcohol group, a process accelerated by heat, light, and the presence of atmospheric oxygen. Therefore, storage in a cool, dark environment (2-8°C) under an inert atmosphere is paramount for long-term stability. This guide provides the foundational knowledge for researchers and drug development professionals to maintain the quality of this critical reagent, ensuring the validity and reproducibility of their scientific work. The implementation of systematic stability studies, such as the forced degradation protocol outlined, is a critical step in fully characterizing its behavior and establishing a robust shelf-life.

References

- Chatterjee, S., Mallick, S., & Dutta, T. K. (2012). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed.

- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.

- ResolveMass Laboratories. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Debnar-Daumler, C., et al. (2018). Anaerobic degradation pathways of phenylalanine and benzyl alcohol in Aromatoleum aromaticum. ResearchGate.

- Wang, L., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry.

- Alotaibi, A. M., et al. (2023). Green and Selective Oxidation of Benzyl Alcohol to Benzaldehyde over Transition Metal LDH Nanosheets: Combining Experiments and DFT Calculations. ACS Omega.

- Primas, N., & Lira, A. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Lakeland University.

- Wang, L., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. PMC - NIH.

- International Journal of Creative Research Thoughts (IJCRT). (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.

- Ghosh, S., et al. (2016). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. ACS Applied Energy Materials.

- ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- Nakazawa, Y., et al. (2012). Discovery of Novel Halogenated Polycyclic Aromatic Hydrocarbons in Urban Particulate Matters: Occurrence, Photostability, and AhR Activity. Environmental Science & Technology.

- Chatterjee, S., Mallick, S., & Dutta, T. K. (2012). Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia sp. Strain MTCC 4818. Karger Publishers.

- Phale, P. S., et al. (2003). Metabolism of benzyl alcohol via the catechol ortho-cleavage pathway in Pseudomonas putida CSV86. Ovid.

- Duan, X., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis.

- Mutharasaiah, K., et al. (2010). Photobiodegradation of halogenated aromatic pollutants. ResearchGate.

- Yamaji, M., et al. (2021). Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses. ResearchGate.

- Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of Halogenated Aromatic Pollutants. Amanote Research.

- North Industrial Chemicals. (n.d.). How to Store Isopropyl Alcohol: Tips and Techniques.

- National Science Teachers Association (NSTA). (n.d.). Safer Handling of Alcohol in the Laboratory.

- Chromservis. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.

- PubChem. (n.d.). This compound.

- Wang, F., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC - PubMed Central.

- Carl ROTH. (n.d.). Methanol - Safety Data Sheet.

- Food and Drug Administration. (2020). FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol.

- Nedstar. (n.d.). Nedstar's guide for ethanol safety & handling.

Sources

- 1. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]

- 2. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants [research.amanote.com]

- 8. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]

- 10. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lakeland.edu [lakeland.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. Learn the Best Practices for Safely Storing Isopropyl Alcohol [northindustrial.net]

- 18. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 19. nedstar.com [nedstar.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. biopharminternational.com [biopharminternational.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. ijcrt.org [ijcrt.org]

- 24. youtube.com [youtube.com]

The Strategic Role of (2-Chloro-3-fluorophenyl)methanol in Advanced Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Complex Molecules

In the intricate landscape of pharmaceutical and fine chemical synthesis, the strategic selection of starting materials and intermediates is paramount to achieving desired molecular complexity, biological activity, and process efficiency. (2-Chloro-3-fluorophenyl)methanol, a disubstituted benzyl alcohol derivative, has emerged as a pivotal chemical intermediate. Its unique substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, offers a nuanced reactivity profile that medicinal chemists and process scientists can exploit to construct complex molecular scaffolds. This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, underscoring its value as a versatile building block in modern organic synthesis.

The Causality of Halogen Substitution: A Design Perspective

The presence and positioning of halogen atoms on an aromatic ring are not arbitrary; they are deliberate choices rooted in the principles of medicinal chemistry and physical organic chemistry. The 2-chloro and 3-fluoro substitution pattern in the title compound imparts specific properties that are highly advantageous in drug design and synthesis.

-

Electronic Effects and Binding Interactions : Fluorine, being the most electronegative element, and chlorine, also strongly electron-withdrawing, significantly modulate the electronic environment of the phenyl ring. These inductive effects can alter the pKa of nearby functional groups, influence the molecule's dipole moment, and create specific electrostatic interactions within a protein's binding pocket, potentially enhancing ligand affinity and selectivity.[1] The C-F bond, in particular, is a weak hydrogen bond acceptor, while the chloro group can participate in various non-covalent interactions, including halogen bonding.

-

Metabolic Stability : A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 enzymes. Aromatic hydroxylation is a common metabolic pathway. The strategic placement of metabolically robust C-Cl and C-F bonds can block these sites of oxidation, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug candidate.[2]

-

Lipophilicity and Permeability : Halogenation generally increases the lipophilicity of a molecule, a critical factor for cell membrane permeability and oral bioavailability. While both chlorine and fluorine increase lipophilicity compared to hydrogen, chlorine does so to a greater extent.[3] This allows for the fine-tuning of a molecule's solubility and permeability properties, which are essential for its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of this compound: A Reductive Approach

A common and efficient pathway to this compound involves the reduction of the corresponding benzoic acid derivative, 2-chloro-3-fluorobenzoic acid. This precursor can be synthesized through various routes, including the fluorination and subsequent hydrolysis of 2,3-dichlorobenzonitrile.[3]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic pathway from 2,3-dichlorobenzonitrile to this compound.

Experimental Protocol: Reduction of 2-Chloro-3-fluorobenzoic Acid

This protocol outlines a representative lab-scale synthesis of this compound.

Core Principle: The carboxylic acid is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex. The choice of reducing agent and solvent is critical for achieving high yield and purity.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 2-chloro-3-fluorobenzoic acid (1.0 eq.) in an anhydrous ether solvent, such as tetrahydrofuran (THF).

-

Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. A solution of the reducing agent (e.g., 1.0 M solution of borane-tetrahydrofuran complex in THF, ~1.2 eq.) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid to neutralize any excess reducing agent and dissolve the resulting salts.

-

Workup and Isolation: The aqueous mixture is extracted three times with an organic solvent like ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Core Applications as a Chemical Intermediate

This compound is not an end-product but a versatile precursor to other key intermediates, primarily the corresponding aldehyde and benzyl chloride. These derivatives are then incorporated into more complex molecular frameworks.

Caption: Key transformations of this compound into other valuable intermediates.

Oxidation to 2-Chloro-3-fluorobenzaldehyde

The conversion of the benzyl alcohol to the corresponding aldehyde is a fundamental transformation, providing an electrophilic handle for subsequent carbon-carbon and carbon-heteroatom bond formations.

Experimental Protocol: PCC Oxidation

Core Principle: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that selectively converts primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC, ~1.5 eq.) and celite in anhydrous dichloromethane (DCM) in a round-bottom flask, a solution of this compound (1.0 eq.) in DCM is added in one portion.

-

Reaction Progression: The mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC or GC-MS. The mixture will turn into a dark, tarry substance.

-

Workup and Isolation: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.

-